Valomaciclovir stearate

Übersicht

Beschreibung

Valomaciclovirstearat: ist eine synthetische antivirale Verbindung, die für ihre breite Wirksamkeit gegen verschiedene Herpesviren bekannt ist, darunter das Epstein-Barr-Virus und Herpes zoster . Es handelt sich um ein Prodrug von Omaciclovir, das entwickelt wurde, um die orale Bioverfügbarkeit und Wirksamkeit zu verbessern .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Valomaciclovirstearat wird durch einen mehrstufigen Prozess synthetisiert, der die Veresterung von Valomaciclovir mit Stearinsäure umfasst. Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators und eines organischen Lösungsmittels unter kontrollierten Temperaturbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren: Die industrielle Produktion von Valomaciclovirstearat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Konsistenz und die Einhaltung pharmazeutischer Standards zu gewährleisten. Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um die Reinheit und Konzentration des Endprodukts zu überwachen .

Chemische Reaktionsanalyse

Arten von Reaktionen: Valomaciclovirstearat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Hydrolyse: Die Esterbindung in Valomaciclovirstearat kann hydrolysiert werden, um Valomaciclovir und Stearinsäure freizusetzen.

Oxidation und Reduktion: Diese Reaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten und die chemische Struktur und Aktivität der Verbindung verändern.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Beinhaltet typischerweise wässrige Lösungen und milde saure oder basische Bedingungen.

Oxidation: Kann Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter kontrollierten Bedingungen beinhalten.

Hauptprodukte:

Hydrolyse: Erzeugt Valomaciclovir und Stearinsäure.

Wissenschaftliche Forschungsanwendungen

Chemie: Valomaciclovirstearat wird als Modellverbindung in Studien verwendet, die die Synthese und Stabilität von estergebundenen Prodrugs untersuchen. Seine chemischen Eigenschaften machen es zu einem wertvollen Werkzeug, um Veresterungsreaktionen und Hydrolysmechanismen zu verstehen .

Biologie und Medizin: In der Medizin wird Valomaciclovirstearat hauptsächlich wegen seiner antiviralen Eigenschaften untersucht. Es befindet sich in klinischen Studien zur Behandlung von Herpes zoster und anderen Herpesvirusinfektionen. Seine Fähigkeit, die virale DNA-Polymerase zu hemmen, macht es zu einem vielversprechenden Kandidaten für die antivirale Therapie .

Industrie: Die Stabilität und Wirksamkeit der Verbindung haben zu ihrer Verwendung bei der Entwicklung von antiviralen Formulierungen geführt. Es wird auch auf sein Potenzial untersucht, die Bioverfügbarkeit anderer therapeutischer Wirkstoffe durch Veresterung zu verbessern .

Wirkmechanismus

Valomaciclovirstearat übt seine Wirkungen aus, indem es die virale DNA-Polymerase hemmt, ein Enzym, das für die Replikation der viralen DNA unerlässlich ist. Nach der Verabreichung wird es hydrolysiert, um Valomaciclovir freizusetzen, das dann in Omaciclovir umgewandelt wird. Omaciclovir konkurriert mit natürlichen Nukleotiden, bindet an die virale DNA und beendet deren Elongation .

Analyse Chemischer Reaktionen

Types of Reactions: Valomaciclovir stearate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed to release valomaciclovir and stearic acid.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions, altering the chemical structure and activity of the compound.

Common Reagents and Conditions:

Hydrolysis: Typically involves aqueous solutions and mild acidic or basic conditions.

Oxidation: May involve reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

Major Products:

Hydrolysis: Produces valomaciclovir and stearic acid.

Oxidation: Can lead to various oxidized derivatives depending on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Treatment of Herpes Zoster

Valomaciclovir stearate has been evaluated in clinical trials for its potential to treat herpes zoster (shingles). A notable Phase 2b trial demonstrated that a once-daily dosage regimen (2 g) was as effective as the standard three-times-daily dosing of valacyclovir, with similar safety profiles . This finding is significant given the challenges associated with adherence to multiple daily doses in clinical practice.

Epstein-Barr Virus Infection

A randomized, placebo-controlled study assessed the antiviral activity of valomaciclovir in patients with infectious mononucleosis caused by primary Epstein-Barr virus infection. The study aimed to evaluate the efficacy of a high-dose regimen over 21 days, focusing on clinical outcomes and viral load reduction .

Comparative Efficacy

In comparative studies, this compound has been shown to have similar efficacy to other established antiviral agents like famciclovir and acyclovir. For instance, both valomaciclovir and famciclovir have demonstrated comparable effects in managing acute herpes zoster episodes . The reduction in pain intensity associated with herpes zoster was significant across treatment groups, indicating the potential for valomaciclovir to improve patient outcomes.

Safety Profile

The safety profile of this compound appears favorable, with no significant adverse effects reported in clinical trials. This aspect is particularly important for populations at risk, such as immunocompromised patients, who may be more susceptible to complications from herpesvirus infections .

Data Summary Table

| Application | Clinical Trial Phase | Efficacy | Safety |

|---|---|---|---|

| Herpes Zoster Treatment | Phase 2b | Comparable to valacyclovir | No significant adverse effects |

| Epstein-Barr Virus Infection | Phase 1/2 | Viral load reduction observed | Favorable safety profile |

Wirkmechanismus

Valomaciclovir stearate exerts its effects by inhibiting viral DNA polymerase, an enzyme crucial for viral DNA replication. Upon administration, it is hydrolyzed to release valomaciclovir, which is then converted to omaciclovir. Omaciclovir competes with natural nucleotides, incorporating into the viral DNA and terminating its elongation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Valaciclovir: Ein weiteres antivirales Prodrug, das im Körper in Aciclovir umgewandelt wird. Es wird zur Behandlung von Herpes-simplex- und Herpes-zoster-Infektionen eingesetzt.

Famciclovir: Ein Prodrug von Penciclovir, das für ähnliche Indikationen wie Valomaciclovirstearat eingesetzt wird.

Ganciclovir: Ein Antiviral, das vor allem bei Zytomegalievirus-Infektionen eingesetzt wird.

Einzigartigkeit: Valomaciclovirstearat ist einzigartig aufgrund seiner verbesserten oralen Bioverfügbarkeit und breiten antiviralen Aktivität. Seine Veresterung mit Stearinsäure verbessert seine pharmakokinetischen Eigenschaften und macht es in klinischen Umgebungen effektiver .

Biologische Aktivität

Valomaciclovir stearate, a prodrug of the antiviral agent valaciclovir, has garnered attention for its potential efficacy in treating herpes zoster (shingles) and other herpesvirus infections. This article delves into its biological activity, pharmacokinetics, and clinical findings based on diverse sources.

Overview of this compound

This compound is designed to enhance the oral bioavailability of its active metabolite, acyclovir (ACV), by utilizing a valine ester moiety. This modification allows for improved absorption and conversion in the body, leading to higher plasma concentrations of ACV compared to traditional formulations.

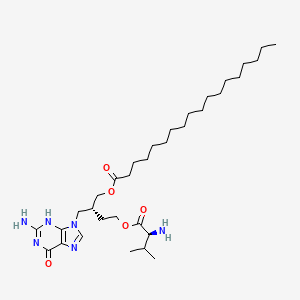

Chemical Structure

- Chemical Formula : C₃₃H₅₈N₆O₅

- Molecular Weight : 618.86 g/mol

This compound functions as a nucleoside analogue that inhibits viral DNA synthesis. Once administered, it is rapidly converted to ACV, which then competes with natural nucleotides for incorporation into viral DNA. This incorporation leads to chain termination during viral replication, effectively reducing viral load.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

| Parameter | Value |

|---|---|

| Oral Bioavailability | >60% in humans |

| Peak Plasma Concentration | Achieved within 1-2 hours post-dose |

| Half-Life | Approximately 2-3 hours |

In clinical studies, the compound has shown significant improvements in bioavailability compared to standard acyclovir formulations, which typically exhibit only 15-30% bioavailability due to extensive first-pass metabolism .

Treatment of Herpes Zoster

A Phase 2b clinical trial (NCT00831103) assessed the efficacy and safety of this compound in immunocompetent patients with acute herpes zoster. The results indicated that:

- Primary Endpoint : this compound (2 g once daily) was as effective as valacyclovir (3 times daily) in reducing pain and rash duration.

- Safety Profile : Both treatments exhibited comparable safety profiles with no significant adverse effects reported .

Case Studies

- Case Study 1 : A group of patients receiving this compound reported a significant reduction in pain intensity by day 7 post-treatment compared to baseline measurements.

- Case Study 2 : In a double-blind study involving patients with infectious mononucleosis due to Epstein-Barr virus (EBV), valomaciclovir demonstrated antiviral activity with a notable decrease in viral load over a 21-day treatment period .

Comparative Analysis with Other Antivirals

This compound has been compared with other antiviral agents such as famciclovir and traditional acyclovir regarding efficacy and patient compliance:

| Drug | Dosing Regimen | Efficacy in HZ Treatment | Patient Compliance |

|---|---|---|---|

| This compound | 2 g once daily | High | Excellent |

| Valacyclovir | 800 mg five times daily | Moderate | Moderate |

| Famciclovir | 500 mg twice daily | High | Good |

Eigenschaften

CAS-Nummer |

195156-77-5 |

|---|---|

Molekularformel |

C33H58N6O5 |

Molekulargewicht |

618.9 g/mol |

IUPAC-Name |

[(2R)-4-[(2S)-2-amino-3-methylbutanoyl]oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]butyl] octadecanoate |

InChI |

InChI=1S/C33H58N6O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-27(40)44-23-26(20-21-43-32(42)28(34)25(2)3)22-39-24-36-29-30(39)37-33(35)38-31(29)41/h24-26,28H,4-23,34H2,1-3H3,(H3,35,37,38,41)/t26-,28+/m1/s1 |

InChI-Schlüssel |

ACBSZTQIFTYFGH-IAPPQJPRSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CCOC(=O)C(C(C)C)N)CN1C=NC2=C1N=C(NC2=O)N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CCOC(=O)[C@H](C(C)C)N)CN1C=NC2=C1N=C(NC2=O)N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CCOC(=O)C(C(C)C)N)CN1C=NC2=C1N=C(NC2=O)N |

Aussehen |

White to off-white solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Valomaciclovir stearate; A-174606.0; ABT-606; EPB-348; MIV-606; RP-606; A174606.0; ABT606; EPB348; MIV606; RP606. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.